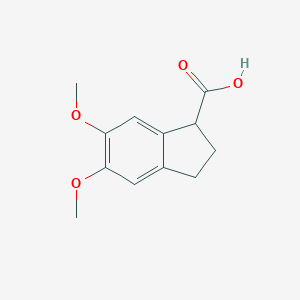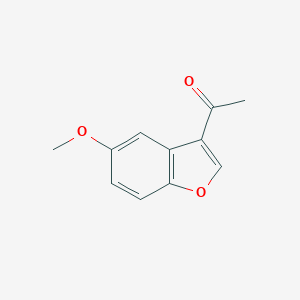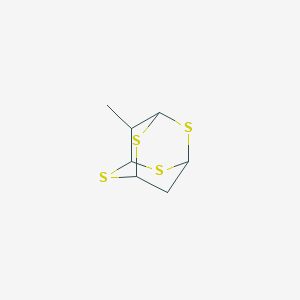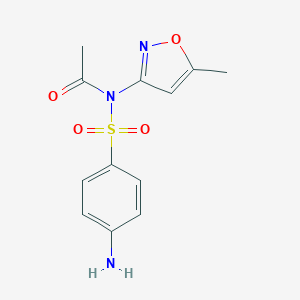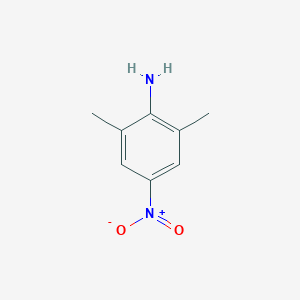
2,6-Dimethyl-4-nitroaniline
Vue d'ensemble
Description
2,6-Dimethyl-4-nitroaniline is a chemical compound that is structurally related to aniline derivatives, which are characterized by the presence of a nitro group and methyl groups attached to an aromatic ring. While the provided papers do not directly discuss 2,6-Dimethyl-4-nitroaniline, they do provide insights into similar compounds, such as 2-methyl-4-nitroaniline and 2,6-dichloro-4-nitroaniline, which can help infer certain aspects of the compound .
Synthesis Analysis
The synthesis of 2-methyl-6-nitroaniline, a compound structurally similar to 2,6-Dimethyl-4-nitroaniline, has been described using o-nitroaniline as a raw material. The process involves acetylation, methylation, and hydrolysis reactions. The study investigated the effects of various reaction conditions, such as catalyst dosage, temperature, time, and the rate of adding reagents. Under optimal conditions, a high yield of 93.9% was achieved for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using crystallography. For instance, the crystal structure of 2,6-dichloro-4-nitroaniline was determined to be monoclinic with specific bond distances and angles that reflect resonance structures and hybridization differences . Although this does not directly describe 2,6-Dimethyl-4-nitroaniline, it provides a basis for understanding how substituents like methyl and nitro groups can influence the overall geometry of the molecule.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 2,6-Dimethyl-4-nitroaniline. However, the study of 2-methyl-4-nitroaniline in complex with a dinucleoside monophosphate suggests that nitroaniline derivatives can participate in stacking interactions with nucleic acid bases, which could be relevant for understanding the reactivity and interaction of 2,6-Dimethyl-4-nitroaniline with biomolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethyl-4-nitroaniline can be inferred from the properties of similar compounds. For example, the crystal structure analysis of 2,6-dichloro-4-nitroaniline provides insights into the planarity of the aromatic ring and the orientation of substituent groups, which can affect properties like melting point, solubility, and reactivity . Additionally, the formation of centrosymmetric dimers in the crystalline phase of 2-nitroanilines indicates that hydrogen bonding and other non-covalent interactions are significant in determining the solid-state properties of these compounds .
Applications De Recherche Scientifique
Summary of the Application
2,6-Dimethyl-4-nitroaniline is a piezoelectric organic superplastic and superelastic charge transfer molecular crystal that crystallizes in an acentric structure . It is used in the fabrication of highly aligned poly-l-lactic acid polymer microfibers with embedded 2,6-Dimethyl-4-nitroaniline nanocrystals .
Methods of Application
The nanocrystals are embedded in the polymer microfibers using the electrospinning technique .
Results or Outcomes
The composite fibers display an extraordinarily high piezoelectric output response, where for a small stress of 5.0 × 10 3 Nm −2, an effective piezoelectric voltage coefficient of geff = 4.1 VmN −1 is obtained . Mechanically, they exhibit an average increase of 67% in the Young modulus compared to polymer microfibers alone, reaching 55 MPa, while the tensile strength reaches 2.8 MPa . Furthermore, the fibers show solid-state blue fluorescence, important for emission applications, with a long lifetime decay (147 ns) lifetime decay .
2. Antitumor Applications
Summary of the Application
Nitro group-containing compounds, such as 2,6-Dimethyl-4-nitroaniline, are well known as effective anticancer drugs . A series of trinitroaniline derivatives were synthesized to determine their potential antitumor activities on diverse cancer cell models, anti-apoptotic and anti-metastatic features on hepatoma cells .
Methods of Application
The study involved the synthesis of a series of trinitroaniline derivatives and testing their potential antitumor activities against four human cancer cell lines .
Results or Outcomes
The anti-proliferative studies show that IC 50 values of N -phenyl-2,4,6-trinitroaniline, N - (2,4,6-trinitrophenyl)naphthalen-1-amine, N - (2,4,6-trinitrophenyl)naphthalen-2-amine, N - (3-nitrophenyl)-2,4,6-trinitroaniline were similar to IC 50 value of cisplatin in Hep3B cells . In fact, IC 50 value of N - (3,5-difluorophenyl)-2,4,6-trinitroaniline is better than cisplatin . In addition, all compounds could decrease the expression of the cell cycle checkpoint protein cyclin D1 . Annexin V staining assay, apoptotic mRNA and protein analysis indicate that N -isopropyl-2,4,6-trinitroaniline, N - (2,4,6-trinitrophenyl)-5-methylisoxazole-3-amine, N - (3-nitrophenyl)-2,4,6-trinitroaniline, N - (4-nitrophenyl)-2,4,6-trinitroaniline induce intrinsic apoptosis by increasing the ratio of Bax/Bcl-2 expression . In addition, colony formation and wound healing assays confirmed that these compounds also inhibit the metastatic activity of Hep3B cells .
3. Synthetic Chemistry
Summary of the Application
2,6-Dimethyl-4-nitroaniline is used as a building block in synthetic chemistry . It is used in the preparation of various nitrogen compounds .
Methods of Application
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
Results or Outcomes
The preparation of nitro compounds, including 2,6-Dimethyl-4-nitroaniline, has been successful and has led to the synthesis of various nitrogen compounds .
4. Organic Mechanical Flexible Crystals
Summary of the Application
2,6-Dimethyl-4-nitroaniline is used in the fabrication of organic mechanical flexible crystals . These crystals are of great importance as they stand between soft matter and inorganic crystals .
Methods of Application
The fabrication of these crystals involves the use of 2,6-Dimethyl-4-nitroaniline in the crystallization process .
Results or Outcomes
The resulting organic mechanical flexible crystals have been successfully fabricated and have shown promising properties .
5. Preparation of Nitro Compounds
Summary of the Application
2,6-Dimethyl-4-nitroaniline is used in the preparation of various nitro compounds . Nitro compounds are a very important class of nitrogen derivatives .
Methods of Application
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
Results or Outcomes
The preparation of nitro compounds, including 2,6-Dimethyl-4-nitroaniline, has been successful and has led to the synthesis of various nitrogen compounds .
6. Organic Building Blocks
Summary of the Application
2,6-Dimethyl-4-nitroaniline is used as an organic building block in synthetic chemistry . It is used in the preparation of various nitrogen compounds .
Methods of Application
The compound is used in various synthetic procedures to create complex organic molecules .
Results or Outcomes
The use of 2,6-Dimethyl-4-nitroaniline as an organic building block has led to the successful synthesis of various complex organic molecules .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,6-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBSVUUVECHDDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168716 | |
| Record name | Benzenamine, 2,6-dimethyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-nitroaniline | |
CAS RN |
16947-63-0 | |
| Record name | 2,6-Dimethyl-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16947-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-4-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016947630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16947-63-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2,6-dimethyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-4-nitroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TW9QVR29N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


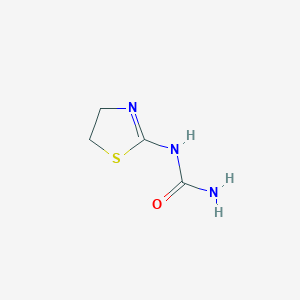
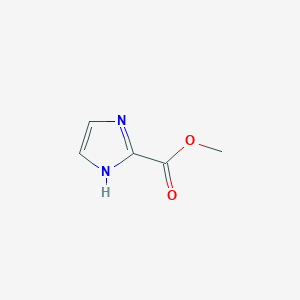

![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)

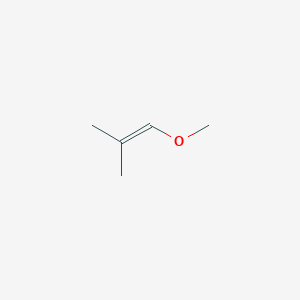
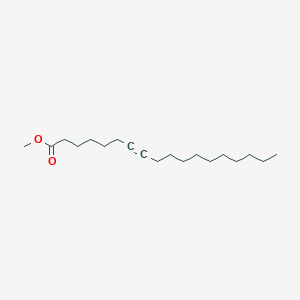
![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)
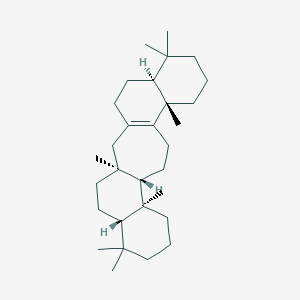
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)
